molecular formula C16H23NO3S B7121475 N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide

N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B7121475
M. Wt: 309.4 g/mol
InChI Key: KOYHYEKNTHOCRB-UHFFFAOYSA-N
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Description

N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide is a synthetic organic compound that features a unique combination of an oxane ring, an indene moiety, and a sulfonamide group

Properties

IUPAC Name

N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-12(15-6-3-9-20-11-15)17-21(18,19)16-8-7-13-4-2-5-14(13)10-16/h7-8,10,12,15,17H,2-6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYHYEKNTHOCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOC1)NS(=O)(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.

    Indene Moiety Introduction: The indene structure can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It can serve as a probe or ligand in biochemical assays to study enzyme functions or receptor interactions.

Mechanism of Action

The mechanism of action of N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the indene moiety may engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(oxan-4-yl)ethyl]-3,4,5,6-tetrahydro-2H-azepin-7-amine: This compound contains a similar oxane ring but differs in the presence of an azepine ring instead of an indene moiety.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share structural similarities with the indene moiety.

Uniqueness

N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the combination of its oxane ring, indene moiety, and sulfonamide group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

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